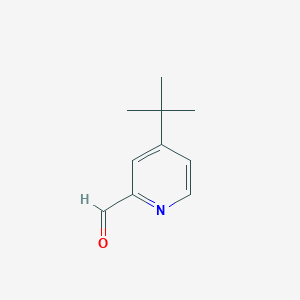

4-(Tert-butyl)picolinaldehyde

Description

Contextual Significance of Picolinaldehyde Derivatives in Contemporary Organic Chemistry

Picolinaldehyde, or pyridine-2-carbaldehyde, and its derivatives are fundamental building blocks in modern organic synthesis. wikipedia.org These compounds are characterized by a pyridine (B92270) ring substituted with an aldehyde group at the 2-position. wikipedia.org This unique arrangement of a nitrogen-containing heterocycle adjacent to a reactive aldehyde functionality makes them valuable precursors for a wide array of more complex molecules. wikipedia.org

In contemporary organic chemistry, picolinaldehyde derivatives are instrumental in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The aldehyde group readily undergoes nucleophilic attack, particularly by amines, to form Schiff bases. These resulting iminopyridine structures can act as robust bidentate ligands, forming stable complexes with various metal ions. wikipedia.org This property is extensively utilized in coordination chemistry and catalysis. wikipedia.org

Picolinaldehyde derivatives have been investigated for a range of biological activities, including antimicrobial and anticancer properties. They serve as scaffolds in drug discovery for designing new therapeutic agents. nih.gov The ability to systematically modify the structure of picolinaldehyde derivatives allows researchers to fine-tune their biological and chemical properties for specific applications. oup.com

Rationale for the tert-Butyl Substituent in Pyridine Scaffolds

The incorporation of a tert-butyl group onto a pyridine scaffold is a strategic decision in molecular design, driven by the unique steric and electronic properties of this bulky alkyl group. The tert-butyl group is known for its significant steric hindrance, which can profoundly influence the reactivity and conformation of a molecule.

In the context of pyridine scaffolds, a tert-butyl substituent can:

Provide Steric Shielding: The bulky nature of the tert-butyl group can sterically hinder certain reaction sites on the pyridine ring or adjacent functional groups. This can lead to increased selectivity in chemical reactions by directing incoming reagents to less hindered positions. Computational studies have quantified the steric effects of tert-butyl groups in pyridine systems, demonstrating a measurable increase in steric hindrance.

Enhance Stability: The tert-butyl group can protect the molecule from certain degradation pathways, thereby increasing its metabolic stability in biological systems. This is a crucial consideration in the development of pharmaceuticals.

Modulate Lipophilicity: The nonpolar tert-butyl group increases the lipophilicity of the molecule, which can affect its solubility, membrane permeability, and interactions with biological targets.

Influence Conformation: The presence of a bulky tert-butyl group can restrict the rotation around single bonds, locking the molecule into specific conformations. This can be advantageous in designing molecules that fit precisely into the binding site of a protein or receptor.

For example, in the design of non-coordinating bases, the steric bulk of tert-butyl groups at the 2- and 6-positions of the pyridine ring, as in 2,6-di-tert-butylpyridine, prevents the nitrogen atom from coordinating to metal ions while still allowing it to be protonated. wikipedia.org This property is valuable in various organic reactions where a strong, non-nucleophilic base is required. The strategic placement of the tert-butyl group on the pyridine ring is therefore a powerful tool for chemists to fine-tune the properties of a molecule for a specific purpose.

Scope and Research Trajectories of 4-(Tert-butyl)picolinaldehyde

The research landscape for this compound is expanding, driven by its utility as a versatile chemical intermediate. Current research trajectories are exploring its application in several key areas:

Synthesis of Biologically Active Molecules: A primary focus of research is the use of this compound as a starting material for the synthesis of novel compounds with potential therapeutic applications. For instance, it has been used in the preparation of guanidinomethyl biaryl compounds that target the bacterial cell division protein FtsZ, highlighting its potential in the development of new antibiotics. nih.gov

Development of Novel Ligands and Catalysts: The ability of the picolinaldehyde moiety to form Schiff base ligands is being exploited to create new catalysts. The tert-butyl group at the 4-position can influence the steric and electronic environment of the resulting metal complex, potentially leading to improved catalytic activity and selectivity. Research has shown that pyridine-hydrazone ligands derived from substituted picolinaldehydes can be effective in asymmetric catalysis, such as Suzuki-Miyaura cross-coupling reactions. csic.es

Materials Science: The unique structure of this compound makes it a candidate for incorporation into advanced materials. Its aromatic and heterocyclic nature could be utilized in the design of organic semiconductors, polymers, or metal-organic frameworks (MOFs). chinesechemsoc.org

Future research is likely to focus on the development of more efficient and sustainable synthetic routes to this compound and its derivatives. Furthermore, a deeper exploration of its coordination chemistry and the catalytic properties of its metal complexes is anticipated. As our understanding of the structure-activity relationships of pyridine derivatives grows, this compound will likely continue to be a valuable tool for the design and synthesis of functional molecules with tailored properties.

Chemical Properties of this compound

| Property | Value |

| CAS Number | 67141-22-4 |

| Molecular Formula | C10H13NO |

| Molecular Weight | 163.22 g/mol |

| IUPAC Name | 4-tert-butylpyridine-2-carbaldehyde |

| Canonical SMILES | CC(C)(C)c1ccnc(C=O)c1 |

| InChI | InChI=1S/C10H13NO/c1-10(2,3)8-4-5-11-9(6-8)7-12/h4-7H,1-3H3 |

| InChI Key | CKNDWLWHZWBDGR-UHFFFAOYSA-N |

| Purity | 98% |

| LogP | 2.68767511333 |

| Hydrogen Bond Acceptors | 2 |

| Fsp3 | 0.4 |

This data is compiled from various chemical suppliers and databases. fluorochem.co.uk

Synthesis of this compound

A common method for the synthesis of this compound involves a Suzuki coupling reaction. In a typical procedure, a halogenated picolinaldehyde is reacted with 4-(tert-butyl)phenylboronic acid under standard Suzuki conditions to yield the desired biaryl compound. nih.gov

Another reported synthesis involves the reaction of 6-(3-(tert-Butyl)-4,5-bis(methoxymethoxy)phenyl)picolinaldehyde with hydrochloric acid in ethyl acetate (B1210297), followed by purification. rsc.org

Structure

3D Structure

Properties

IUPAC Name |

4-tert-butylpyridine-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-10(2,3)8-4-5-11-9(6-8)7-12/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKNDWLWHZWBDGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=NC=C1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67141-22-4 | |

| Record name | 4-tert-butylpyridine-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Tert Butyl Picolinaldehyde and Its Precursors

Established Synthetic Pathways to 4-(Tert-butyl)picolinaldehyde

Routes involving cross-coupling reactions (e.g., Suzuki-Miyaura coupling)

The Suzuki-Miyaura cross-coupling reaction is a prominent method for the synthesis of this compound. This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organic halide. libretexts.org A common approach is the reaction of a halogenated picolinaldehyde with 4-(tert-butyl)phenylboronic acid. For instance, 6-bromopicolinaldehyde can be coupled with 4-(tert-butyl)phenylboronic acid to yield 6-(4-(tert-butyl)phenyl)picolinaldehyde. csic.es In one documented procedure, the reaction is carried out using a palladium catalyst and a base, such as cesium carbonate, in a suitable solvent like toluene, resulting in a high yield of the desired product. csic.es

Another variation of the Suzuki coupling involves the use of arylboronic esters. gre.ac.uk These can be coupled with halogenated pyridines to form the desired biaryl structure. The reaction conditions often require a palladium catalyst, such as Pd(PPh3)4, and a base like potassium phosphate (B84403) in a non-aqueous solvent to prevent side reactions like protodeboronation. caltech.edu

The following table summarizes a representative Suzuki-Miyaura coupling reaction for the synthesis of a related compound, 4-(4-(tert-butyl)phenyl)picolinaldehyde.

Table 1: Suzuki-Miyaura Coupling for Biaryl Aldehyde Synthesis nih.gov

| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Product | Yield |

| Halogenated aryl aldehyde | 4-(tert-butyl)phenylboronic acid | Pd catalyst/Base | Toluene | 4-(4-(tert-butyl)phenyl)picolinaldehyde | >80% |

Conversion from Precursor Molecules

This compound can also be synthesized through the conversion of precursor molecules. A notable precursor is 4-(tert-butyl)picolinonitrile. The nitrile group can be reduced to an aldehyde. This transformation can be achieved using various reducing agents.

Another synthetic route starts from 4-tert-butylpyridine. This can be converted to 4-t-butyl-pyridine N-oxide, which is then treated with trimethyloxonium (B1219515) tetrafluoroborate (B81430) followed by ammonium (B1175870) persulfate to introduce a hydroxymethyl group at the 2-position, yielding (4-(tert-butyl)pyridin-2-yl)methanol. chemicalbook.com This alcohol can then be oxidized to the corresponding aldehyde.

Functional Group Transformations of the Aldehyde Moiety

Oxidation Reactions

The aldehyde functional group of this compound can be readily oxidized to a carboxylic acid, yielding 4-(tert-butyl)picolinic acid. nih.gov Various oxidizing agents can be employed for this transformation. A green and efficient method utilizes hydrogen peroxide as the oxidant, catalyzed by a molybdovanadophosphoric cobalt heteropoly acid salt in an ionic liquid. rsc.org This method offers high selectivity and the catalytic system can be recycled. rsc.org Other oxidizing agents like potassium permanganate (B83412) or chromic acid can also be used, although these are less environmentally friendly.

Table 2: Oxidation of Aldehydes to Carboxylic Acids rsc.org

| Substrate | Oxidant | Catalyst | Solvent | Product |

| Aldehyde | H2O2 (30%) | Co4HP2Mo15V3O62 | [TEBSA][BF4] | Carboxylic Acid |

Reduction Reactions

The aldehyde group of this compound can be reduced to a primary alcohol, (4-(tert-butyl)pyridin-2-yl)methanol. chemicalbook.com A common and effective reducing agent for this transformation is sodium borohydride (B1222165) (NaBH4). nih.gov The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol (B145695) at room temperature. The resulting alcohol is a stable compound that can be isolated in good yield. chemicalbook.com

Table 3: Reduction of this compound nih.govchemicalbook.com

| Reactant | Reducing Agent | Solvent | Product |

| This compound | NaBH4 | Methanol | (4-(tert-butyl)pyridin-2-yl)methanol |

Condensation Reactions

The aldehyde functionality of this compound makes it a suitable substrate for various condensation reactions, which are crucial for forming new carbon-carbon bonds. sci-hub.se

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. wikipedia.orgsigmaaldrich.com this compound can react with compounds like malonic acid or its derivatives in the presence of a base such as piperidine (B6355638) or pyridine (B92270) to form α,β-unsaturated products. wikipedia.orgorganic-chemistry.org The Doebner modification of the Knoevenagel condensation uses pyridine as both the solvent and catalyst, and is particularly useful when one of the activating groups on the nucleophile is a carboxylic acid, as it often leads to subsequent decarboxylation. wikipedia.orgorganic-chemistry.org

Wittig Reaction: The Wittig reaction provides a versatile method for converting aldehydes into alkenes. wikipedia.orgmnstate.edulumenlearning.com It involves the reaction of an aldehyde with a phosphorus ylide (Wittig reagent). organic-chemistry.org this compound can be treated with a variety of Wittig reagents to synthesize a wide range of substituted alkenes. The geometry of the resulting alkene is dependent on the nature of the ylide used. organic-chemistry.org

Other Condensation Reactions: this compound can also undergo condensation with amines to form imines or with hydrazines to form hydrazones. For example, it can react with N4-methylbenzyl thiosemicarbazide (B42300) to form the corresponding thiosemicarbazone. rsc.org Reductive amination, where the initially formed imine is reduced in situ, is another important transformation. For instance, the reaction of this compound with an amine in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) yields a secondary amine. kuleuven.begoogle.com

Table 4: Condensation Reactions of this compound

| Reaction Type | Reactant 2 | Catalyst/Conditions | Product Type |

| Knoevenagel Condensation | Active methylene compound | Weak base (e.g., piperidine) | α,β-unsaturated compound |

| Wittig Reaction | Phosphorus ylide | - | Alkene |

| Imine Formation | Primary amine | - | Imine |

| Hydrazone Formation | Hydrazine (B178648) derivative | - | Hydrazone |

| Reductive Amination | Amine | NaBH(OAc)3 | Secondary amine |

4 Tert Butyl Picolinaldehyde As a Building Block in Organic Synthesis

Design and Synthesis of Advanced Ligand Systems

The strategic placement of the tert-butyl group and the aldehyde on the pyridine (B92270) ring makes 4-(tert-butyl)picolinaldehyde an ideal starting material for the synthesis of various multidentate ligands. These ligands are crucial in coordination chemistry and catalysis, with the tert-butyl group often serving to tune the steric and electronic properties of the resulting metal complexes.

Pyridine-Hydrazone Ligands

Pyridine-hydrazone ligands are a class of N,N-bidentate ligands that have shown considerable promise in asymmetric catalysis. The synthesis of these ligands often involves the condensation reaction between a substituted picolinaldehyde and a hydrazine (B178648) derivative.

In one notable study, a series of pyridine-hydrazone ligands were synthesized through the condensation of various 2-formylpyridines, including a derivative of this compound, with C2-symmetric hydrazines. csic.es These ligands, in combination with a palladium(II) acetate (B1210297) precatalyst, were successfully employed in the asymmetric Suzuki-Miyaura cross-coupling of 2-methoxy-1-naphthyl bromides with arylboronic acids, achieving high enantioselectivities. csic.es The structural analysis of the corresponding palladium(II) complexes revealed that the ligands coordinate to the metal center in a bidentate fashion, forming stable five-membered palladacycles. csic.es The steric hindrance provided by the substituent on the pyridine ring, such as the tert-butyl group, was found to influence the geometry and coordination properties of the resulting complexes. csic.es

| Ligand Precursor | Hydrazine Component | Resulting Ligand Type | Application |

| This compound derivative | C2-symmetric hydrazine | Pyridine-Hydrazone | Asymmetric Suzuki-Miyaura cross-coupling |

Schiff Base Ligands

Schiff base ligands, formed by the condensation of an aldehyde or ketone with a primary amine, are among the most widely studied classes of ligands in coordination chemistry. sabapub.com this compound serves as a valuable precursor for the synthesis of a variety of Schiff base ligands due to the reactivity of its aldehyde group.

The condensation of this compound with various primary amines leads to the formation of imine-containing ligands with diverse coordination motifs. These ligands can then be used to synthesize metal complexes with potential applications in catalysis and materials science. For instance, Schiff base ligands derived from picolinaldehyde have been used to create complexes with metals like zinc, which have been investigated for their catalytic activity. acs.org The tert-butyl group in these ligands can play a crucial role in modulating the steric environment around the metal center, thereby influencing the selectivity and efficiency of catalytic processes.

| Aldehyde Component | Amine Component | Resulting Ligand Type |

| This compound | Primary Amine | Schiff Base (Imine) |

Multidentate Pyridine-Amine-Imine-Phenolate Ligands

More complex ligand architectures can be accessed using this compound as a key synthetic intermediate. A family of sequential pyridine-amine-imine-phenolate tetradentate-monoanionic {ONNN}-type ligands has been developed. d-nb.info The synthesis of these ligands involves a multi-step process where the picolinaldehyde derivative is a crucial component.

These ligands, featuring a combination of pyridine, amine, imine, and phenolate (B1203915) donor groups, are designed to form well-defined, rigid complexes with metal ions like zinc. d-nb.info The specific arrangement of the donor atoms and the presence of bulky substituents, such as the tert-butyl group on the phenolate moiety, have a significant impact on the stereochemistry and catalytic behavior of the resulting metal complexes. d-nb.info For example, zinc complexes of these ligands have been investigated as catalysts for the ring-opening polymerization of racemic lactide, demonstrating high activity and isoselectivity. d-nb.info The modular nature of the ligand synthesis allows for systematic tuning of the ligand's steric and electronic properties to optimize catalyst performance. d-nb.info

NNO Ligands

Anilide(pyridine)phenoxide (NNO) ligands represent another class of multidentate ligands where this compound derivatives can be utilized. The synthesis of these ligands can be envisioned through a series of cross-coupling and condensation reactions. For instance, a Suzuki coupling reaction between a boronic ester and a bromo-picolinaldehyde derivative can be followed by a condensation reaction with an appropriate amine to generate a phenoxy-iminopyridine intermediate. caltech.edu Subsequent reduction yields the desired NNO ligand. caltech.edu

The modular design of these NNO ligands allows for the incorporation of chiral elements, making them attractive for applications in asymmetric catalysis. caltech.edu The substituents on both the phenoxide and pyridine rings can be varied to fine-tune the ligand's properties.

Construction of Complex Heterocyclic Frameworks

Beyond its role in ligand synthesis, this compound is also a valuable precursor for the construction of more complex heterocyclic structures, particularly those containing the pyridine motif.

Synthesis of Biaryl-Substituted Pyridines

The synthesis of biaryl compounds, which are prevalent in pharmaceuticals and functional materials, is a major focus of organic synthesis. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds between aryl halides and arylboronic acids.

In the context of constructing biaryl-substituted pyridines, this compound itself can be a target molecule or a precursor to a coupling partner. For example, the synthesis of 6-(4-(tert-butyl)phenyl)picolinaldehyde has been achieved via a Suzuki-Miyaura coupling between a bromopicolinaldehyde derivative and 4-(tert-butyl)phenyl boronic acid. csic.es This demonstrates the utility of coupling reactions to introduce aryl substituents onto the pyridine ring, starting from a halogenated precursor related to this compound. The resulting biaryl aldehyde can then be used in further synthetic transformations, such as the ligand syntheses described previously. csic.es

| Coupling Partners | Catalyst System | Product Type |

| Bromopicolinaldehyde derivative, 4-(tert-butyl)phenyl boronic acid | Palladium catalyst | Biaryl-substituted picolinaldehyde |

Formation of Imidazolidine (B613845) Derivatives and Related Structures

This compound serves as a key starting material in the synthesis of various heterocyclic structures, most notably imidazolidine derivatives. Imidazolidines are traditionally synthesized through the condensation reaction of a 1,2-diamine with an aldehyde. wikipedia.org This reaction is often straightforward, with the first synthesis of an unsubstituted imidazolidine being reported in 1952. wikipedia.org

The general synthesis involves the reaction of an aldehyde with a 1,2-diamine, leading to the formation of the five-membered imidazolidine ring. wikipedia.orgrsc.org The reaction can be influenced by various factors, including the nature of the substituents on both the aldehyde and the diamine. For instance, N,N'-disubstituted ethylenediamines can be condensed with a range of aromatic aldehydes in refluxing ethanol (B145695) to produce imidazolidine derivatives. rsc.org

In the context of this compound, its aldehyde functional group readily participates in this cyclocondensation. The bulky tert-butyl group at the 4-position of the pyridine ring can influence the stereochemical outcome of the reaction, a desirable feature in asymmetric synthesis. tardigrade.inacs.org

A variety of methods have been developed for imidazolidine synthesis, including one-pot, two-stage processes where the initial condensation is followed by N-acylation. rsc.org Other approaches involve the use of catalysts to facilitate the reaction. For example, chiral Brønsted acids can be used to catalyze the synthesis of chiral imidazolidines. rsc.org Furthermore, a pseudo-multicomponent one-pot protocol has been described for the synthesis of 1,3-disubstituted imidazolidin-2-ones, which involves the in situ formation of a Schiff base from a diamine and an aldehyde, followed by reduction and cyclization. mdpi.com

The resulting imidazolidine derivatives are themselves versatile intermediates. They are susceptible to hydrolysis back to the starting diamine and aldehyde, a characteristic that can be exploited in certain synthetic strategies. wikipedia.org Moreover, the formal removal of two hydrogen atoms from carbon 2 of the imidazolidine ring yields dihydroimidazol-2-ylidenes, which are important persistent carbenes. wikipedia.org

Applications in Amide Bond Formation

The conversion of aldehydes into amides is a fundamental transformation in organic synthesis, and this compound can be utilized in such reactions. rsc.org A common strategy for this conversion is oxidative amidation, where a hemiaminal, formed in situ from the reaction of an aldehyde and an amine, is oxidized to the corresponding amide. researchgate.netucl.ac.uk

Several catalytic systems have been developed to facilitate this transformation under mild conditions. rsc.orgresearchgate.net For example, rhodium catalysts in the presence of an oxidant like N-methylmorpholine N-oxide can selectively produce amides from both aliphatic and aromatic aldehydes and secondary amines. researchgate.net Copper-based catalysts have also proven effective for the oxidative amidation of aldehydes with primary amines, using oxidants such as N-chlorosuccinimide and tert-butyl hydroperoxide. researchgate.net

Another approach involves a photoorganocatalytic method where an aldehyde reacts with di-isopropyl azodicarboxylate to form a carbonyl imide intermediate. This intermediate can then react with various amines to yield the desired amides. acs.org This one-pot process is considered environmentally friendly and has been applied to a range of aldehydes and amines, including the synthesis of the drug Moclobemide. acs.org

The general mechanism for many of these reactions involves the initial formation of a hemiaminal, which is then oxidized to the amide. ucl.ac.uk While many methods employ a stoichiometric oxidant, catalytic systems that use molecular hydrogen as the only byproduct have also been developed, representing a very clean and atom-efficient approach. ucl.ac.uk The direct catalytic conversion of aldehydes and amines into amides is a highly desirable reaction due to the ready availability of the starting materials. rsc.org

Synthesis of Pyrimido[4,5-b]indoles

This compound can be a precursor in the synthesis of more complex heterocyclic systems, such as pyrimido[4,5-b]indoles. These fused heterocyclic compounds are of significant interest due to their potential biological activities. researchgate.net

The synthesis of pyrimido[4,5-b]indoles often involves multi-component reactions, which allow for the construction of complex molecules in a single step from simple starting materials. tandfonline.comresearchgate.net A four-component synthesis of 2-phenyl-9H-pyrimido[4,5-b]indoles has been developed using indole-3-carboxaldehydes, an aromatic aldehyde, and ammonium (B1175870) iodide as the nitrogen source under transition-metal-free conditions. researchgate.netmdpi.com In a specific example, 2-(4-(tert-butyl)phenyl)-9H-pyrimido[4,5-b]indole was synthesized with a 79% yield. mdpi.com

Another approach utilizes a one-pot, three-component reaction of an aryl aldehyde, oxindole, and urea (B33335) or thiourea (B124793) in the presence of a catalyst like ytterbium(III) triflate under solvent-free conditions. researchgate.net These methods highlight the versatility of aldehydes in constructing the pyrimidine (B1678525) ring onto an indole (B1671886) scaffold. The general strategy often involves the construction of the pyrimidine ring through annulation reactions. mdpi.comroyalsocietypublishing.org

| Product | Starting Materials | Reagents/Catalyst | Yield | Reference |

| 2-(4-(tert-Butyl)phenyl)-9H-pyrimido[4,5-b]indole | Indole-3-carboxaldehyde, 4-tert-butylbenzaldehyde, Ammonium iodide | Iodine | 79% | mdpi.com |

| Pyrimido[4,5-b]indole derivatives | Aryl aldehyde, Oxindole, Urea/Thiourea | Ytterbium(III) triflate | - | researchgate.net |

Tailoring Molecular Architecture via the tert-Butyl Group

Steric Influence in Reaction Selectivity

The tert-butyl group is known for its significant steric bulk, which can play a crucial role in directing the outcome of chemical reactions. tardigrade.inacs.org In the context of this compound, this steric hindrance can influence the regioselectivity and stereoselectivity of reactions. For example, in electrophilic substitution reactions on aromatic rings, a bulky tert-butyl group can direct incoming electrophiles to less hindered positions. tardigrade.in

The steric effect of the tert-butyl group can be so pronounced that it can prevent reactions from occurring altogether if the steric demand is too high. uni-regensburg.de This is a key consideration in the design of synthetic routes and the selection of catalysts. In some cases, increasing the steric bulk of a ligand or substrate can lead to improved enantioselectivity in asymmetric catalysis. scispace.com However, this is not a universal trend, and the optimal level of steric hindrance is often specific to the reaction system. uni-regensburg.de

The modification of ligand sterics is a common strategy to tune the properties of catalysts. researchgate.net The introduction of tert-butyl groups can lead to catalysts with greater thermal stability and the ability to produce high molecular weight polymers. researchgate.net

Electronic Effects on Reactivity

In addition to its steric influence, the tert-butyl group also exerts electronic effects that can modify the reactivity of a molecule. The tert-butyl group is generally considered to be an electron-donating group through hyperconjugation. nih.gov This electron-donating nature can influence the electron density of the pyridine ring in this compound.

The electronic effect of the tert-butyl group can impact the reactivity of the aldehyde group and the pyridine nitrogen. For instance, the electron-donating effect can increase the nucleophilicity of the pyridine nitrogen, potentially affecting its coordination to metal catalysts or its role in organocatalysis. diva-portal.org Conversely, this electron donation can slightly decrease the electrophilicity of the aldehyde's carbonyl carbon.

Coordination Chemistry of Ligands Derived from 4 Tert Butyl Picolinaldehyde

Complexation with Transition Metal Ions

Pyridine-hydrazone ligands derived from picolinaldehyde derivatives have been synthesized and used to form palladium(II) complexes. For instance, a series of pyridine-hydrazone ligands, when complexed with palladium, form [PdCl2(N,N)] complexes. X-ray diffraction analysis of these complexes reveals a square-planar geometry around the palladium center. csic.es However, a slight distortion from ideal square-planar geometry is often observed, which is attributed to steric repulsion from bulky substituents on the ligand framework. csic.es

Another study describes the synthesis of PCN pincer palladium(II) complexes. These were prepared through a one-pot reaction involving pyrazolyl or amino-containing m-phenol derivatives, chlorophosphines, and PdCl2. researchgate.net

| Complex Type | Ligand Type | Metal Center Geometry | Key Feature |

|---|---|---|---|

| [PdCl2(N,N)] | Pyridine-hydrazone | Distorted Square-Planar | Distortion caused by steric repulsion. csic.es |

| PCN Pincer Complex | Phosphinito-pyrazolyl/amino-phenol | Not specified | Synthesized via one-pot phosphorylation/palladation. researchgate.net |

Zinc complexes featuring ligands derived from 4-(tert-butyl)picolinaldehyde have been explored for their catalytic activity in polymerization reactions. A family of tetradentate-monoanionic {ONNN}-type ligands, when complexed with zinc, form well-defined {ONNN}Zn-Et complexes. d-nb.info These complexes, upon activation, are effective catalysts for the ring-opening polymerization of racemic lactide. d-nb.info The stereoselectivity of the polymerization is highly dependent on the ligand's structure, particularly the arrangement of imine and amine donors. Pyridine-amine-imine-phenolate zinc complexes have been found to be isoselective, producing isotactic multiblock poly(lactic acid). d-nb.info In contrast, the isomeric pyridine-imine-amine-phenolate zinc complexes are generally nonstereoselective. d-nb.info

Additionally, zinc(II) complexes with thiophene-derived Schiff base ligands have been synthesized and characterized. researchgate.net X-ray diffraction of these complexes reveals a distorted tetrahedral geometry around the zinc(II) center. researchgate.net

| Ligand Type | Complex Type | Catalytic Activity | Polymer Product |

|---|---|---|---|

| Pyridine-amine-imine-phenolate | {ONNN}Zn-Et | Isoselective ROP of rac-lactide | Isotactic multiblock PLA. d-nb.info |

| Pyridine-imine-amine-phenolate | {ONNN}Zn-Et | Nonstereoselective ROP of rac-lactide | Atactic PLA. d-nb.info |

| Thiophene-derived Schiff base | [LTHZnCl2] | ROP of rac-lactide | Heterotactically biased PLA. researchgate.net |

Cobalt(II) complexes supported by pyridine-oxime ligands have been synthesized and characterized for their role in isoprene (B109036) polymerization. nih.gov For example, a complex with picolinaldehyde O-methyl oxime, when activated with AlClEt2, displays high activity in the polymerization of isoprene, yielding polyisoprene with a high molecular weight and a cis-1,4-enriched structure. nih.gov

Heteroleptic cobalt(II) complexes with 3,6-di-tert-butyl-catecholate and 1,4-diaza-1,3-butadiene (DAD) ligands have also been prepared. mdpi.com X-ray diffraction of a complex with diisopropyl-DAD revealed a molecular structure where the cobalt atom is in a distorted square-planar coordination environment. mdpi.com

| Complex | Ligand(s) | Application/Finding | Key Result |

|---|---|---|---|

| Co(II) Complex | Picolinaldehyde O-methyl oxime | Isoprene Polymerization | High activity, producing cis-1,4-enriched polyisoprene. nih.gov |

| (3,6-Cat)Co(i-Pr-DAD) | 3,6-di-tert-butyl-catecholate, diisopropyl-1,4-diaza-1,3-butadiene | Structural Characterization | Distorted square-planar coordination geometry. mdpi.com |

Gold(I) and gold(III) complexes have been synthesized using ligands derived from picolinaldehyde. A gold(I) compound supported by 4,4',4''-tri-tert-butyl-2,2':6',2''-terpyridine (tBu3tpy) has been shown to catalyze olefin aziridination. organic-chemistry.org This highlights the potential of gold complexes in nitrene transfer reactions. organic-chemistry.org

Gold(III) complexes with pyridine-based SNS ligands have been synthesized and characterized. psu.edu These complexes, with the general formula [(L)AuCl2]Cl, have been found to be efficient homogeneous catalysts for the reduction of 4-nitrophenol (B140041) to 4-aminophenol (B1666318) in the presence of NaBH4. psu.edu

| Complex Type | Ligand | Application | Notable Finding |

|---|---|---|---|

| Gold(I) | 4,4',4''-tri-tert-butyl-2,2':6',2''-terpyridine (tBu3tpy) | Catalysis (Olefin Aziridination) | Efficiently catalyzes nitrene transfer reactions. organic-chemistry.org |

| [(L)AuCl2]Cl | Pyridine-based SNS ligands | Catalysis (Reduction of 4-nitrophenol) | Acts as an efficient homogeneous catalyst. psu.edu |

Manganese complexes derived from ligands based on picolinaldehyde have been investigated for their structural and magnetic properties. In one study, the reaction of picolinaldehyde and 2-aminopyridine (B139424) with manganese ions under aerobic conditions led to the formation of high-spin mononuclear Mn(III) complexes. bendola.com These complexes exhibited an unusual Jahn-Teller distortion, resulting in an axially-compressed octahedral geometry. bendola.com

Furthermore, PN3-manganese(II) pincer complexes have been shown to be effective catalysts for the synthesis of imines through the reductive amination of aldehydes with ammonia (B1221849) and hydrogen. rsc.org

| Complex Type | Ligand Source | Key Structural/Functional Feature | Significance |

|---|---|---|---|

| Mononuclear Mn(III) | Picolinaldehyde and 2-aminopyridine | Axially-compressed octahedral geometry due to Jahn-Teller distortion. bendola.com | Unusual structural feature with S = 2 ground spin state. bendola.com |

| PN3-Manganese(II) Pincer Complex | PN3 pincer ligand | Catalyzes reductive amination of aldehydes. rsc.org | Efficient for imine synthesis under mild conditions. rsc.org |

The coordination chemistry of ligands derived from this compound with Group 4 metals is an area of active research, particularly in the context of olefin polymerization. While specific examples directly using this compound were not found in the provided search results, related systems offer insights. For instance, bis(anilide)pyridyl (NNN) ligands have been used to create group 4 metal complexes. caltech.edu However, these particular complexes showed low activity for polymerization. The geometry of the ligand coordinated to the metal center, such as C2, Cs, or C2v symmetry, is known to be a critical factor in determining the stereoselectivity of polymerization, drawing parallels to the well-established structure-activity relationships in metallocene catalysts. caltech.edu The development of 'post-metallocene' catalysts, which includes a wide variety of ligand architectures, continues to be a major focus in the pursuit of new materials with controlled properties.

Complexation with Main Group Metal Ions

While the coordination chemistry of picolinaldehyde-derived ligands is extensive with transition metals, their complexation with main group metal ions is also a subject of significant interest. Schiff base ligands, readily synthesized from this compound and a suitable primary amine, form stable complexes with a variety of metal ions, including those from the main group. sci-hub.senih.gov

An illustrative example is the complexation of a water-soluble tetradentate N₂O₂ Schiff base with aluminum(III), a key main group metal. iku.edu.tr The formation of the Al(III) complex was studied in solution using multinuclear NMR spectroscopy. The investigation revealed the formation of a stable 1:1 [Al(MSS)(H₂O)₂]⁻ complex at a pH of 7, where MSS is the Schiff base ligand. iku.edu.tr The coordination was confirmed through detailed analysis of both ¹H and ²⁷Al NMR spectra, which provide direct evidence of the ligand-metal interaction in the solution state. iku.edu.tr Such studies are crucial for understanding the behavior of these complexes in aqueous or biological environments. The formation of stable complexes with main group elements like aluminum highlights the versatility of these ligands beyond their well-documented use with transition metals. iku.edu.tracs.org

Structural Elucidation of Metal-Ligand Complexes

The precise arrangement of atoms within a metal-ligand complex is fundamental to understanding its properties. A combination of single-crystal X-ray diffraction and various spectroscopic techniques is employed to achieve a comprehensive structural characterization.

X-ray Crystallography Studies

In studies of related ortho-hydroxy Schiff base complexes, X-ray diffraction has confirmed the enol-imine tautomeric form in the solid state, characterized by an intramolecular O—H⋯N hydrogen bond that forms a stable six-membered S(6) ring motif. nih.gov The C=N imine bond length is typically found to be around 1.273 Å, confirming its double-bond character, while the C-O bond length of approximately 1.353 Å indicates single-bond character. nih.gov

For example, the crystal structure of a Cu(II) complex with a chalcone-derived ligand revealed a six-coordinate, elongated octahedral geometry around the copper ion, which lies on an inversion center. najah.edu Similarly, analysis of Mn(II) and Zn(II) complexes of aroyl-hydrazone Schiff bases has provided detailed views of their coordination spheres, showing, for instance, a binuclear structure for a Mn(II) complex. acs.org These crystallographic studies provide a static snapshot that is crucial for interpreting dynamic behavior observed in solution.

Table 1: Selected Crystallographic Data for a Representative ortho-Hydroxy Schiff Base Compound Data sourced from a study on (E)-2,4-di-tert-butyl-6-{[3-(trifluoromethyl)benzyl]iminomethyl}phenol. nih.gov

| Parameter | Bond Length (Å) / Angle (°) |

| C=N (imine) | 1.273 (2) |

| C-O (phenolic) | 1.353 (2) |

| Dihedral Angle (between aromatic rings) | 85.52 (10) |

Spectroscopic Characterization (e.g., NMR, IR, UV-Vis)

Spectroscopic methods provide critical information about the structure and bonding of complexes in both solid and solution states.

Infrared (IR) Spectroscopy: IR spectroscopy is highly effective for confirming the coordination of a Schiff base ligand to a metal ion. A key diagnostic feature is the stretching vibration of the azomethine (C=N) group. In a free Schiff base ligand, this band appears at a characteristic frequency. Upon complexation, the electron density in the C=N bond is altered, typically causing a shift in this band to a lower frequency, which confirms the coordination of the imine nitrogen to the metal center. ekb.eg Furthermore, the appearance of new bands in the far-IR region can be attributed to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds, providing direct evidence of coordination. ekb.eg

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the structure of diamagnetic complexes in solution. In ¹H NMR spectra, the proton of the azomethine group (H-C=N) undergoes a significant downfield shift upon coordination, indicating a change in its electronic environment due to the metal's influence. ekb.eg For complexes of ligands derived from this compound, the signals for the tert-butyl protons and the pyridine (B92270) ring protons would also show shifts upon complexation. More advanced techniques, like ¹³C NMR, are also highly informative. The carbon signals of the azomethine group and the phenolic C-O group are particularly sensitive to coordination, and their chemical shifts can confirm the participation of these groups in bonding to the metal ion. acs.orgresearchgate.net For certain main group metals, such as aluminum, direct observation of the metal nucleus (e.g., ²⁷Al NMR) can provide unequivocal evidence of complex formation. iku.edu.tr

UV-Visible (UV-Vis) Spectroscopy: Electronic spectroscopy probes the electronic transitions within the complex. The spectra of the complexes typically show bands arising from intra-ligand (π→π* and n→π*) transitions and ligand-to-metal charge transfer (LMCT) transitions. najah.edu Upon complexation, the intra-ligand transition bands often experience a shift (either bathochromic or hypsochromic), which is indicative of coordination. The appearance of new, often broad, charge-transfer bands provides further evidence of the formation of the metal-ligand bond. najah.edu

Table 2: Representative Spectroscopic Shifts Upon Complexation Illustrative data compiled from studies on various Schiff base complexes. acs.orgnajah.eduekb.eg

| Spectroscopic Technique | Key Feature | Observation in Free Ligand | Observation in Metal Complex |

| IR | ν(C=N) stretch | ~1621 cm⁻¹ | Shift to lower frequency (~1616 cm⁻¹) |

| ¹H NMR | Azomethine proton (H-C=N) | ~8.44 ppm | Downfield shift to ~8.56 ppm |

| ¹³C NMR | Azomethine carbon (C=N) | ~147 ppm | Shifted to ~145 ppm |

| UV-Vis | Intra-ligand / CT bands | ~370 nm | Bathochromic or hypsochromic shift |

Influence of the tert-Butyl Moiety on Coordination Properties

Impact on Lipophilicity for Complex Solubility in Organic Solvents

Conversely, the hydrophobic nature of the tert-butyl group results in limited solubility in water. solubilityofthings.com This differential solubility is a key physical property that can be exploited in various applications, including solvent extraction and the design of catalysts for specific solvent systems. The ability to tune the solubility of a metal complex by simply modifying a peripheral substituent on the ligand is a cornerstone of modern catalyst and materials design.

Steric Shielding and Control of Coordination Geometry

The most significant role of the tert-butyl group is arguably the steric hindrance it provides. Its bulky nature creates a crowded environment around the coordination site, which can direct the outcome of complexation in several ways.

Firstly, the steric bulk can influence the coordination number and geometry of the metal ion. It may prevent the coordination of additional ligands or solvent molecules, favoring lower coordination numbers. For instance, extreme steric hindrance can prevent the formation of polymeric or polynuclear structures, leading to the isolation of mononuclear complexes instead. rsc.org

Secondly, the tert-butyl group can create a "steric shield" around the metal center. This shield can protect the metal from unwanted side reactions or decomposition pathways, thereby increasing the stability of the complex. In catalytic applications, this shielding can enhance selectivity by controlling the way a substrate approaches the active metal center, favoring a specific orientation and leading to a desired product. nih.gov The steric pressure exerted by the tert-butyl group can also influence bond angles within the coordination sphere, effectively tuning the geometry away from idealized forms, which can have significant consequences for the reactivity and electronic properties of the complex.

Catalytic Applications of Systems Incorporating 4 Tert Butyl Picolinaldehyde Derivatives

Asymmetric Catalysis

In asymmetric catalysis, ligands derived from 4-(tert-butyl)picolinaldehyde are instrumental in creating chiral environments around a metal center. This chirality is then transferred to the substrate, enabling the synthesis of enantiomerically enriched products.

Enantioselective Suzuki-Miyaura Cross-Couplings

The Suzuki-Miyaura cross-coupling is a cornerstone of carbon-carbon bond formation. While a vast number of chiral ligands have been developed for enantioselective versions of this reaction, the direct application of ligands derived specifically from this compound is not extensively documented in prominent scientific literature. The development of catalysts for this reaction often focuses on phosphorus-based ligands or N-heterocyclic carbenes to achieve high enantioselectivity.

Chiral Lewis Acid-Catalyzed Reactions (e.g., Mannich/Condensation)

A significant application of picolinaldehyde derivatives is found in chiral Lewis acid-catalyzed reactions. A novel strategy combines a chiral Lewis acid with picolinaldehyde to function as a co-catalytic system for asymmetric Mannich and condensation reactions.

Research has demonstrated the efficacy of a system using 2-picolinaldehyde (a closely related derivative) in conjunction with a chiral Ytterbium(III)-N,N'-dioxide complex. nih.govrsc.org This dual-catalysis approach is effective for the direct Mannich/condensation cascade reaction of glycine esters with aromatic aldimines. nih.gov In this system, the chiral Ytterbium complex bonds to the picolinaldehyde, which then reacts with the glycine ester to form a metal-chelated Schiff base intermediate. rsc.org This activation strategy facilitates the enantioselective addition to an aldimine, leading to the formation of trisubstituted imidazolidines with high diastereo- and enantioselectivity. scispace.com The reaction proceeds efficiently under mild conditions, and enantiodivergent synthesis can be achieved by modifying the structure of the chiral N,N'-dioxide ligand. nih.govrsc.org This method provides access to valuable chiral imidazolidine (B613845) derivatives in moderate to good yields. scispace.com

The scope of the reaction is broad, with various aromatic aldimines, including those derived from naphthaldehyde and heteroaryl aldehydes, yielding products with excellent stereoselectivities (up to 95:5 dr, 97% ee). scispace.com

Table 1: Asymmetric Mannich/Condensation Reaction using a Picolinaldehyde/Yb(III) Co-catalytic System

| Aldimine Substituent (Ar) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| C₆H₅ | 40 | 93:7 | 95 |

| 2-Naphthyl | 56 | 94:6 | 97 |

| 4-MeOC₆H₄ | 35 | 92:8 | 95 |

| 4-ClC₆H₄ | 46 | 94:6 | 97 |

This table presents selected data from the research on chiral Lewis acid-bonded picolinaldehyde catalysis. The specific substrate is the product of a Mannich/condensation reaction between a glycine ester and the specified aromatic aldimine.

Polymerization Catalysis

Derivatives of this compound are precursors to a variety of ligands, particularly pyridyl-imine and related structures, which are employed in post-metallocene catalysts for polymerization reactions. These catalysts offer enhanced control over polymer architecture and properties.

Alpha-Olefin Polymerization (Post-Metallocene Catalysts)

Post-metallocene catalysts, which feature non-cyclopentadienyl ligands, have become crucial for olefin polymerization. wikipedia.orgresearchgate.net Among these, catalysts bearing nitrogen-containing ligands like pyridyl-imines (which can be synthesized from picolinaldehydes) are notable. wikipedia.orgmdpi.com These ligands coordinate with late transition metals (e.g., iron, cobalt) or early transition metals (e.g., zirconium, titanium) to form active catalysts for ethylene and α-olefin polymerization. researchgate.netmdpi.com

The steric and electronic properties of the pyridyl-imine ligand, influenced by substituents like the tert-butyl group, can be tuned to control the polymerization process. For instance, bulky aryl groups on the imine nitrogen can fill the coordination sphere around the metal, stabilizing the active site and influencing the molecular weight and structure of the resulting polyolefin. researchgate.net While the general class of pyridyl-imine ligands is well-established in this field, specific examples detailing the performance of catalysts derived directly from this compound are not prominently featured in the reviewed literature.

Stereoselective Polymerization of Cyclic Esters (e.g., rac-Lactide)

The ring-opening polymerization (ROP) of cyclic esters like lactide is a primary method for producing biodegradable polyesters such as polylactide (PLA). The stereochemistry of the polymer is critical to its physical properties. gfztb.com Various metal complexes are used to control this stereoselectivity, producing atactic, isotactic, or heterotactic PLA. semanticscholar.orgrsc.org Chiral catalysts, often featuring Schiff base or aminophenolate ligands, are employed to achieve high levels of stereocontrol. nih.govhw.ac.uk However, the scientific literature does not prominently feature catalysts derived specifically from this compound for the stereoselective polymerization of rac-lactide.

Diene Polymerization (e.g., Isoprene)

In the field of diene polymerization, ligands derived from picolinaldehyde have been used to create effective catalysts. Iron and cobalt complexes featuring pyridine-oxime or pyridine-oxazoline ligands, which are synthesized from picolinaldehyde precursors, have shown high activity for isoprene (B109036) polymerization. nih.govmdpi.com

For example, iron(II) complexes with pyridine-aldoxime ligands, when activated with methylaluminoxane (MAO), catalyze the polymerization of isoprene with high activity (up to 6.5 × 10⁶ g/mol ·h). nih.gov These systems exhibit a unique selectivity, producing polyisoprene with a mixed microstructure of cis-1,4 and 3,4-enchainment. The resulting polymers have high molecular weights and narrow polydispersity indices (PDI), indicative of single-site catalysis. nih.gov Similarly, cobalt complexes with pyridine-oxazoline ligands have been investigated for the same purpose. mdpi.com The structure of the ligand, including substituents on the pyridine (B92270) and oxazoline rings, plays a crucial role in determining the catalyst's activity and the resulting polymer's properties.

Table 2: Isoprene Polymerization using Pyridine-Oxime-Ligated Iron Catalysts

| Catalyst | Co-catalyst | Activity (10⁶ g/mol·h) | Molecular Weight (kg/mol) | PDI | Microstructure |

|---|---|---|---|---|---|

| Fe(pyridine-2-aldoxime)₂Cl₂ | MAO | 6.5 | 653 | 1.8 | cis-1,4-alt-3,4 |

| Fe(phenyl-2-pyridylketoxime)₂Cl₂ | MAO | 5.9 | 60 | 3.5 | cis-1,4-alt-3,4 |

| Fe(picolinaldehyde O-methyl oxime)₂Cl₂ | MAO | 5.2 | 436 | 1.7 | cis-1,4-alt-3,4 |

This table summarizes the performance of iron complexes with ligands derived from picolinaldehyde analogues in isoprene polymerization, activated by MAO.

Based on a comprehensive review of the available scientific literature, there is no specific information regarding the use of systems incorporating this compound derivatives for the catalytic applications outlined in the requested article structure. Searches for the application of this compound's derivatives in nucleophilic substitution reactions, Heck and Suzuki-Miyaura cross-coupling reactions, hydrogen atom transfer processes, or as components in metal-organic frameworks for bioinspired and heterogeneous catalysis did not yield any relevant research findings or data.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article strictly adhering to the provided outline, as no published work appears to exist on these specific topics for the compound .

Theoretical and Computational Investigations of 4 Tert Butyl Picolinaldehyde and Its Derivatives

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. acs.orgbiorxiv.org This theory is based on calculating the electron density of a system to determine its properties, offering a balance between accuracy and computational cost. acs.org

While specific DFT studies exclusively on 4-(tert-butyl)picolinaldehyde are not extensively documented in publicly available literature, research on closely related compounds provides significant insights. For instance, DFT calculations have been performed on derivatives like 6-(3,5-di-tert-butyl-2-methoxyphenyl)picolinaldehyde thiosemicarbazone (TSC) and its metal complexes. rsc.org These studies reveal how the electronic landscape of the molecule is shaped by its constituent parts. The highest occupied molecular orbitals (HOMO) and lowest unoccupied molecular orbitals (LUMO) are of particular interest, as their energies and distributions are key to understanding a molecule's reactivity. In the case of the aforementioned TSC derivative and its metal complexes, DFT calculations have shown that the LUMO is primarily centered on the pyridyl-imine part of the molecule, while the HOMO has contributions from the phenolate (B1203915) moiety, the metal d orbitals, and the thiolate atom of the TSC. rsc.org

Furthermore, studies on simpler, related molecules like 4-tert-butyl pyridine (B92270) (4TBP) adsorbed on surfaces such as TiO2 have utilized DFT to understand bonding and charge transfer. diva-portal.org These calculations show that 4TBP can adsorb preferentially on surface defects, leading to charge transfer into the empty π* orbitals of the pyridine ring. diva-portal.org This indicates the electron-accepting potential of the pyridine ring, a feature that is also present in this compound.

The electronic properties of a molecule, such as its HOMO-LUMO gap, can also be investigated. For the metal complexes of the 6-(3,5-di-tert-butyl-2-methoxyphenyl)picolinaldehyde TSC derivative, the optical HOMO-LUMO gaps have been calculated from absorption spectra and are in the range of 2.2 to 2.5 eV. rsc.org

Table 1: Calculated Electronic Properties of a this compound Derivative Metal Complex (Data sourced from a study on a related compound, [Pt(tBuL)], where H2tBuL is a thiosemicarbazone ligand derived from 6-(3,5-di-tert-butyl-2-methoxyphenyl)picolinaldehyde)

| Property | Value |

| Optical HOMO-LUMO gap | 2.266 eV |

| Oxidation Potential | Moderately reversible |

| Reduction Potential | Reversible |

| LUMO location | Pyridyl-imine centered |

| HOMO contributions | Phenolate, metal d orbitals, thiolate S |

| This table is based on data for a derivative and is for illustrative purposes. rsc.org |

Mechanistic Elucidation of Catalytic Cycles

Computational chemistry plays a vital role in elucidating the mechanisms of complex catalytic reactions. researchgate.netchinesechemsoc.org For reactions involving aldehydes like this compound, which can act as catalysts or be part of a larger catalytic ligand, understanding the step-by-step process of the catalytic cycle is crucial for optimization. researchgate.net

Mechanistic investigations often involve mapping the potential energy surface of a reaction, identifying transition states, and calculating activation energies. For example, in aldehyde-catalyzed hydroamination reactions, a proposed catalytic cycle might begin with the condensation of the aldehyde with a hydroxylamine (B1172632) to form a reactive intermediate. researchgate.net Kinetic isotope effect experiments, supported by computational modeling, can help identify the rate-limiting step of such cycles. researchgate.net

In the context of metallaphotoredox catalysis, DFT calculations have been used to delineate the free energy profiles of proposed catalytic cycles. chinesechemsoc.org For instance, in a decarboxylative acylation reaction, a plausible mechanism involves a nickel catalytic cycle with steps such as oxidative addition, radical addition, and reductive elimination. chinesechemsoc.org Computational studies can provide the Gibbs free energies for each step, helping to validate the proposed mechanism. chinesechemsoc.org While not specific to this compound, these studies showcase the power of computational methods in understanding catalytic processes where such aldehydes could be employed as part of the ligand structure.

A general aldehyde-catalyzed cycle often involves the formation of an intermediate species, such as an aminal or an imine, which then participates in the key bond-forming step. researchgate.net The efficiency of the catalyst can be related to factors like the reversibility of intermediate formation, which can be explored computationally. researchgate.net

Rational Ligand Design and Structure-Reactivity Relationship Studies

Rational ligand design is a key area of modern chemistry where computational methods are used to design molecules with specific desired properties. nih.govnih.gov This approach is particularly relevant for developing new catalysts, where ligands play a crucial role in determining the catalyst's activity and selectivity. The tert-butyl group and the picolinaldehyde framework are common building blocks in ligand synthesis.

Computational ligand-based drug design (LBDD) and similar approaches in catalyst design aim to establish a quantitative structure-activity relationship (QSAR). nih.govnih.gov This involves understanding how the structural and physicochemical attributes of a ligand relate to its biological or catalytic activity. By modeling different conformations of a ligand and its interactions with a metal center or substrate, researchers can predict which modifications will lead to improved performance. nih.gov

Molecular Modeling and Simulation of Ligand-Substrate/Metal Interactions

Molecular modeling and simulation techniques, such as molecular docking and molecular dynamics (MD), are invaluable for visualizing and understanding the dynamic interactions between a ligand, a metal center, and a substrate. mdpi.comresearchgate.net These methods provide an atomistic view of the binding process and can help to explain the origins of selectivity in catalytic reactions.

Molecular docking can be used to predict the preferred binding mode of a ligand to a metal or a substrate to a catalyst's active site. mdpi.com For instance, docking simulations can be performed to understand how a complex formed with a this compound-derived ligand might bind to a biological target or a substrate in a chemical reaction.

In the context of enzyme inhibition, metadynamics simulations, a type of enhanced sampling MD, can be used to explore the free energy surface of a ligand binding to a protein. biorxiv.orgrsc.org This can reveal the most stable binding poses and the pathways for binding and unbinding. biorxiv.org Similar techniques could be applied to understand how a substrate interacts with a catalyst containing a ligand derived from this compound, providing a detailed picture of the interactions that govern the catalytic process.

Emerging Research Areas and Future Perspectives

Development of Novel Synthetic Routes to Substituted Picolinaldehydes

The synthesis of picolinaldehydes and their substituted derivatives is a cornerstone for accessing a wide range of functional molecules. Researchers are actively developing more efficient, sustainable, and versatile synthetic methods to overcome the limitations of traditional approaches.

A significant area of development is the use of visible-light-mediated photoredox catalysis. researchgate.net This approach enables the construction of polysubstituted picolinaldehydes under metal- and oxidant-free conditions, which is environmentally benign. organic-chemistry.org One such method is a Minisci-type reaction that allows for the direct C-H functionalization of pyridines, featuring high efficacy and tolerance for various functional groups. researchgate.netorganic-chemistry.org This photocatalytic strategy represents an eco-friendly alternative to classical thermal methods for the chemo- and regioselective substitution of heteroaromatic compounds. researchgate.net

Another innovative approach involves domino reactions, which allow for the construction of complex molecules in a single step from simple starting materials. A metal- and solvent-free domino reaction has been developed for synthesizing diversely substituted picolinates, which are precursors to picolinaldehydes. acs.org These one-pot syntheses are highly efficient and minimize waste by reducing the number of purification steps. researchgate.net

Furthermore, established methods are being refined for greater control and efficiency. For instance, Suzuki coupling reactions are employed to introduce substituents onto the pyridine (B92270) ring before subsequent modifications to yield the final picolinaldehyde product. rsc.org In industrial applications, continuous flow reactors are being explored for processes like the nitration of picolinaldehyde, as they offer precise control over reaction parameters, leading to improved yield and product purity.

Advanced Ligand Design for Enhanced Catalytic Performance

The pyridine nitrogen and aldehyde functionality of 4-(tert-butyl)picolinaldehyde make it an excellent building block for designing advanced ligands for asymmetric catalysis. The steric bulk of the tert-butyl group can play a crucial role in influencing the stereochemical outcome of catalytic reactions.

One prominent application is in the synthesis of pyridine-hydrazone ligands. csic.es These N,N-ligands, derived from the condensation of substituted picolinaldehydes with hydrazines, have been successfully used in palladium-catalyzed asymmetric Suzuki-Miyaura cross-couplings to create axially chiral biaryl compounds. csic.es The steric properties of substituents on the pyridine ring, such as the tert-butyl group, can have a significant impact on catalytic activity and enantioselectivity. csic.es The modular nature of these ligands allows for systematic tuning of their electronic and steric properties to optimize catalytic performance. diva-portal.org

Beyond palladium catalysis, picolinaldehyde derivatives are used to construct bidentate domains for other transition metals. For example, reductive amination of picolinaldehyde can create a new chelating arm on a ligand, which can then be coordinated to metals like platinum to form active complexes for specific applications. rsc.org The inherent stability and well-understood coordination chemistry of the pyridine motif make it a reliable platform for ligand design. diva-portal.org Derivatives such as this compound can also act as apical ligands, coordinating to metalloporphyrins and influencing their electronic and catalytic properties. acs.org

Exploration in New Catalytic Transformations

Researchers are exploring the use of this compound and related structures in a variety of novel catalytic reactions, either as a key substrate, a catalyst, or a directing group.

One emerging area is the use of picolinaldehydes in direct C-H activation and arylation reactions. A notable example is the direct arylation of azoles with aldehydes, where picolinaldehyde serves as the aryl source. rsc.org This transformation is catalyzed by a heterogeneous and recyclable metal-organic framework (MOF), Fe3O(BDC)3, offering a greener alternative to traditional cross-coupling reactions that rely on aryl halides. rsc.org The reaction of picolinaldehyde proceeded with high efficiency, yielding the corresponding 2-aryl-substituted benzo[d]thiazole. rsc.org

Picolinaldehyde derivatives are also being employed as organocatalysts themselves. For instance, 2-formyl-4-pyrrolidinopyridine (FPP), a picolinaldehyde derivative, has been identified as an effective catalyst for the hydroxyl-directed methanolysis of esters. acs.org In other advanced catalytic systems, such as the Ruthenium(II)-catalyzed enantioselective C-H alkylation, the scope of aldehydes is being broadly investigated to synthesize complex chiral molecules. chinesechemsoc.orgchinesechemsoc.org Although picolinaldehyde itself was not a suitable substrate in one specific study, this line of inquiry demonstrates the active exploration of its potential in new catalytic contexts. chinesechemsoc.org

Furthermore, pyridine-based directing groups, which share structural similarities with picolinaldehyde, are instrumental in guiding novel transformations. A tert-butyl nicotinate (B505614) directing group, for example, facilitates the Zn-catalyzed cleavage of robust amide bonds, mimicking the function of metallo-exopeptidases. acs.org

Integration into Supramolecular Assemblies for Controlled Chemical Functions

Supramolecular chemistry, which focuses on systems formed by non-covalent interactions, offers a powerful strategy for controlling chemical functions. The structural features of this compound make it a valuable component for building complex, functional supramolecular assemblies.

Schiff bases derived from aldehydes are common building blocks in supramolecular chemistry. Imidazole-phenol Schiff bases, including a derivative with a tert-butyl substituent, have been shown to self-assemble into dimeric supramolecular structures via complementary hydrogen bonds. nih.gov These well-defined assemblies, featuring stable 16-membered hydrogen-bonded rings, demonstrate how specific functional groups can direct the formation of ordered, non-covalent structures. nih.gov Such principles are directly applicable to Schiff bases derived from this compound.

The integration of these molecules into larger host-guest systems is another active research frontier. mdpi.com For example, Schiff bases derived from aldehydes can be condensed onto calix researchgate.netarene scaffolds to create supramolecular liquid crystals. researchgate.net The resulting materials exhibit properties that are a direct consequence of the programmed self-assembly of the individual components. The broader goal of this research is to create systems where molecular recognition can control chemical reactivity and selectivity, for instance, by encapsulating a catalyst or controlling substrate access to an active site. ismsc2023.org This approach has potential applications in developing new sensors and responsive materials. ucl.ac.uk

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-(Tert-butyl)picolinaldehyde, and how can reaction conditions be adjusted to improve yield?

- Methodological Answer : The synthesis of tert-butyl-containing aldehydes often involves oxidation or condensation reactions. For example, oxidation of alcohol precursors using OsO₄ or KMnO₄ under controlled conditions (e.g., 90–110°C, inert atmosphere) can yield aldehydes, as demonstrated in analogous tert-butyl piperidine derivatives . Purification via column chromatography (silica gel, hexane/ethyl acetate systems) and characterization by NMR (δ 9.5–10.0 ppm for aldehyde protons) are critical . Adjusting stoichiometry, reaction time, and temperature (e.g., reflux in toluene or xylene) can enhance yields up to 70–80% .

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR spectroscopy : Confirm aldehyde proton resonance (¹H-NMR) and tert-butyl group signals (¹³C-NMR at ~28–30 ppm for C-(CH₃)₃) .

- HPLC : Employ reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95%) .

- Mass spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 163.2 for C₁₁H₁₄O) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Follow hazard codes H303/H313/H333 (harmful if inhaled, in contact with skin, or swallowed). Use PPE (gloves, goggles), work in a fume hood, and implement spill containment measures. Store under inert gas (argon/nitrogen) to prevent aldehyde oxidation .

Advanced Research Questions

Q. How do reaction mechanisms differ when this compound participates in condensation versus nucleophilic addition reactions?

- Methodological Answer :

- Condensation : In glyoxal-mediated reactions, the aldehyde acts as an electrophile, forming Schiff bases or sulfones (e.g., with sulfonamides). Monitor via TLC (Rf shifts) and IR spectroscopy (C=O stretch at ~1700 cm⁻¹) .

- Nucleophilic addition : Amines or thiols attack the carbonyl group. Kinetic studies (e.g., stopped-flow UV-Vis) can quantify rate constants, while DFT calculations predict regioselectivity .

Q. What strategies reconcile discrepancies in reported biological activities of this compound derivatives across in vitro and in vivo studies?

- Methodological Answer :

- Metabolic stability assays : Use liver microsomes to assess cytochrome P450-mediated degradation .

- Pharmacokinetic modeling : Compare bioavailability (e.g., AUC₀–24h) and tissue distribution via LC-MS/MS .

- Receptor binding assays : Validate target engagement (e.g., IC₅₀ shifts) using surface plasmon resonance (SPR) .

Q. How can computational chemistry predict the reactivity of this compound in complex reaction environments?

- Methodological Answer :

- DFT calculations : Optimize geometries at the B3LYP/6-31G* level to evaluate frontier molecular orbitals (FMOs) and nucleophilic/electrophilic sites .

- Molecular dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. water) on reaction pathways .

- Docking studies : Predict interactions with biological targets (e.g., enzyme active sites) using AutoDock Vina .

Q. What experimental designs address challenges in synthesizing enantiomerically pure derivatives of this compound?

- Methodological Answer :

- Chiral chromatography : Use Chiralpak® columns with hexane/isopropanol gradients to separate enantiomers .

- Asymmetric catalysis : Employ chiral ligands (e.g., BINOL-derived) in aldol reactions to induce stereoselectivity .

- Circular dichroism (CD) : Confirm enantiomeric excess (>99% ee) by monitoring Cotton effects .

Data Analysis and Contradiction Resolution

Q. How should researchers interpret conflicting NMR data for this compound across different solvent systems?

- Methodological Answer : Solvent polarity and hydrogen bonding alter chemical shifts. For example:

- In CDCl₃, aldehyde protons resonate at δ 9.8–10.0 ppm.

- In DMSO-d₆, shifts upfield (δ 9.5–9.7 ppm) due to hydrogen bonding with solvent .

- Cross-validate with COSY and HSQC to resolve ambiguities .

Q. What statistical approaches are recommended for analyzing dose-response relationships in studies involving this compound analogs?

- Methodological Answer :

- Nonlinear regression : Fit data to Hill equations (GraphPad Prism®) to calculate EC₅₀/IC₅₀ values .

- ANOVA with post-hoc tests : Compare efficacy across analogs (e.g., Tukey’s HSD for multiple comparisons) .

- Principal component analysis (PCA) : Identify structural features correlating with activity .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.